molecular formula C19H24N4O3S B2859093 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide CAS No. 923220-96-6

2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2859093
CAS No.: 923220-96-6
M. Wt: 388.49
InChI Key: OSXDPHWLBWZIHT-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a cyclopropylcarbamoyl-methyl-substituted imidazole core, a hydroxymethyl group at position 5, and a sulfanyl bridge connecting the imidazole to an N-(2,3-dimethylphenyl)acetamide moiety. Its design incorporates functional groups aimed at enhancing solubility (hydroxymethyl), metabolic stability (cyclopropylcarbamoyl), and target binding (sulfanyl linkage).

Properties

IUPAC Name

N-cyclopropyl-2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-12-4-3-5-16(13(12)2)22-18(26)11-27-19-20-8-15(10-24)23(19)9-17(25)21-14-6-7-14/h3-5,8,14,24H,6-7,9-11H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXDPHWLBWZIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CC3)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity while minimizing the production cost and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfanyl-Acetamide Derivatives

Key Similarities :

  • Sulfanyl linkage : The sulfanyl (-S-) group in the target compound is shared with N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., 4 in ). This group enhances π-π stacking interactions in receptor binding .
  • Acetamide backbone : The N-(aryl)acetamide motif is common in compounds like 3ae and 3af (), which exhibit sulfonyl/sulfinyl benzimidazole scaffolds.

Key Differences :

  • Substituent variability : The target compound’s cyclopropylcarbamoyl-methyl group contrasts with the methoxy-substituted benzimidazoles in 3ae/3af () and the indolylmethyl-oxadiazole in . These substituents influence lipophilicity and metabolic stability.
  • Hydroxymethyl group : Unique to the target compound, this group may improve aqueous solubility compared to the methoxy or methyl groups in analogs like 3ae () or the thiazole derivatives in .
Physicochemical and Spectral Properties
Property Target Compound (3ae/3af) (Oxadiazole Acetamide)
Molecular Weight ~450–500 g/mol (estimated) ~600–650 g/mol (based on formula) ~380 g/mol (EIMS: m/z 380 )
Key Functional Groups Sulfanyl, hydroxymethyl, cyclopropane Sulfonyl, methoxy, benzimidazole Sulfanyl, oxadiazole, indolyl
Solubility Moderate (hydroxymethyl enhances) Low (lipophilic benzimidazole) Moderate (polar oxadiazole)
NMR Shifts (δ, ppm) Not reported 2.14–8.32 (DMSO-d6, aromatic/methoxy) 7.04–7.8 (Ar-H, indole)

Research Findings and Implications

  • Stability : The cyclopropylcarbamoyl group in the target compound may reduce metabolic degradation compared to methyl or methoxy groups in analogs (e.g., 3ae ), as seen in cyclopropane-containing drugs .
  • Binding Affinity: The hydroxymethyl group could mimic hydroxyl moieties in natural substrates, enhancing target engagement relative to non-polar analogs like 4 () .
  • Synthetic Challenges : Multi-step functionalization (e.g., cyclopropane introduction) may lower yields compared to simpler sulfanyl-acetamides .

Biological Activity

2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide, with CAS number 923173-55-1, is a synthetic compound featuring a complex molecular structure that includes an imidazole ring and various functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O3SC_{19}H_{24}N_{4}O_{3}S, with a molecular weight of 388.5 g/mol. The structure comprises several key components:

  • Imidazole Ring : A five-membered ring that can participate in various biochemical interactions.
  • Cyclopropylcarbamoyl Group : This moiety may enhance the compound's binding affinity to biological targets.
  • Sulfanyl Group : Potentially involved in redox reactions and influencing the compound's reactivity.

The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. The imidazole ring is known for its ability to form hydrogen bonds, which can facilitate binding to target proteins. The cyclopropylcarbamoyl group may play a role in enhancing specificity and potency by stabilizing the interaction with the target site.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, imidazole derivatives have been documented to possess activity against various bacterial strains and fungi. Preliminary studies on related compounds suggest that this compound may also exhibit similar antimicrobial effects.

Anticancer Potential

There is emerging evidence that imidazole-containing compounds can demonstrate anticancer activity. For example, studies have shown that certain imidazole derivatives can induce apoptosis in cancer cells, inhibit tumor growth, and modulate signaling pathways involved in cancer progression. The specific mechanisms by which this compound exerts anticancer effects remain to be elucidated but may involve interference with cell cycle regulation or apoptosis pathways.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cell lines. Results indicate that the compound exhibits dose-dependent cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell LineIC50 (µM)Observations
MCF-715Significant reduction in viability
HeLa20Induction of apoptosis
A549 (Lung)25Moderate cytotoxicity

In Vivo Studies

Animal model studies are essential for understanding the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results from studies involving murine models suggest promising antitumor activity, with treated groups showing reduced tumor size compared to controls.

Q & A

Q. What synthetic strategies are recommended for achieving high-yield, high-purity synthesis of this compound?

Methodological Answer: The synthesis involves multi-step reactions, including:

  • Imidazole core formation : Cyclocondensation of precursors (e.g., thiourea derivatives) with aldehydes under acidic or basic conditions .
  • Functionalization : Introduction of the cyclopropylcarbamoyl and hydroxymethyl groups via nucleophilic substitution or coupling reactions. Temperature control (e.g., reflux in acetic acid at 110°C) and pH adjustments are critical to minimize side products .
  • Purification : Recrystallization from dimethylformamide (DMF)/acetic acid mixtures or column chromatography using silica gel improves purity (>95%) .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify regioselectivity of substituents on the imidazole ring and acetamide linkage .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies impurities (e.g., unreacted intermediates) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. How can reaction conditions be optimized to enhance reproducibility?

Methodological Answer:

  • Temperature : Maintain strict control (±2°C) during exothermic steps (e.g., cyclocondensation) to prevent decomposition .
  • Catalysts : Use Lewis acids (e.g., ZnCl2) or coupling agents (e.g., EDC/HOBt) to accelerate amide bond formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Validate biological assays (e.g., enzyme inhibition, cytotoxicity) using positive controls and replicate experiments to rule out false positives/negatives .
  • Structural Analog Comparison : Compare activity profiles with analogs (e.g., chlorophenyl vs. methylphenyl derivatives) to identify substituent-specific effects .
  • Metabolic Stability Testing : Assess liver microsomal stability to determine if metabolite interference explains discrepancies .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Substituent Variation : Systematically modify the cyclopropylcarbamoyl, hydroxymethyl, or sulfanyl groups to evaluate their impact on target binding .
  • Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with proteins like cytochrome P450 or kinases .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors using QSAR models .

Q. What experimental approaches are suitable for identifying molecular targets and mechanisms of action?

Methodological Answer:

  • Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • Thermal Shift Assays : Monitor protein denaturation to identify targets stabilized by ligand binding .
  • CRISPR-Cas9 Screens : Perform genome-wide knockout screens to pinpoint pathways essential for compound efficacy .

Q. How can computational modeling resolve conformational ambiguities observed in crystallographic studies?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate solvent effects to assess stability of observed conformers (e.g., rotamers of the acetamide linkage) .
  • Density Functional Theory (DFT) : Calculate energy differences between conformers to determine the most stable form .
  • Hirshfeld Surface Analysis : Compare crystal packing interactions to explain polymorphism .

Q. What methodologies mitigate challenges in pharmacokinetic profiling?

Methodological Answer:

  • Plasma Protein Binding Assays : Use equilibrium dialysis to measure unbound fraction .
  • Caco-2 Permeability Tests : Predict intestinal absorption and blood-brain barrier penetration .
  • Metabolite Identification : Employ LC-MS/MS to characterize Phase I/II metabolites in hepatocyte models .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

Methodological Answer:

  • Cell Line Authentication : Confirm absence of cross-contamination using STR profiling .
  • Microenvironment Mimicry : Test under hypoxic vs. normoxic conditions to assess oxygen-dependent activity .
  • Combination Index Analysis : Evaluate synergism/antagonism with standard chemotherapeutics .

Q. What steps validate unexpected reactivity in sulfanyl-acetamide derivatives?

Methodological Answer:

  • Kinetic Studies : Monitor reaction intermediates via time-resolved NMR or IR spectroscopy .
  • Isotope Labeling : Use deuterated solvents to trace proton transfer pathways .
  • Theoretical Calculations : Map reaction coordinates using DFT to identify transition states .

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